4-(4-Guanidinobenzoyloxy)phenylacetate

描述

4-(4-Guanidinobenzoyloxy)phenylacetate, also known as this compound, is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 4-(4-Guanidinobenzoyloxy)phenylacetate, also known as 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid, is the Type II Transmembrane Serine Protease (TMPRSS2) . TMPRSS2 plays a crucial role in facilitating the entry of certain viruses, such as SARS-CoV-2, into host cells .

Mode of Action

The compound interacts with its target, TMPRSS2, by inhibiting its protease activity . This interaction prevents TMPRSS2 from cleaving the S1/S2 interface of the viral spike protein, a necessary step for the virus to enter the host cell . The compound’s guanidino moiety forms a salt bridge with D435 in the primary recognition pocket A of TMPRSS2, stabilizing substrate binding .

Biochemical Pathways

The compound is part of a biochemical pathway involving the hydrolysis of camostat mesylate by carboxylesterase (CES) to form this compound . This active metabolite is further hydrolyzed by arylesterase to 4-guanidinobenzoic acid .

Result of Action

The inhibition of TMPRSS2 by this compound prevents the entry of SARS-CoV-2 into host cells . This action could potentially be used to treat COVID-19 .

Action Environment

The action of this compound can be influenced by environmental factors such as the timing of administration relative to meals . For example, the exposure of the compound is significantly lower when administered after a meal or 30 minutes before a meal compared to the fasted state .

生化分析

Biochemical Properties

The biochemical properties of 4-(4-Guanidinobenzoyloxy)phenylacetate are primarily related to its interactions with the type II transmembrane serine protease TMPRSS2 . This compound is shown to stabilize through salt bridge formation between the shared guanidino pharmacophore and D435 in pocket A .

Cellular Effects

It is known that this compound plays a role in the entry of coronaviruses, such as SARS-CoV-2, into host cells by cleaving the S1/S2 interface of the viral spike protein .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with the TMPRSS2 enzyme. It is suggested that residues K342 and W461 are potential contacts involved in TMPRSS2 selective binding and activity .

Metabolic Pathways

生物活性

4-(4-Guanidinobenzoyloxy)phenylacetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

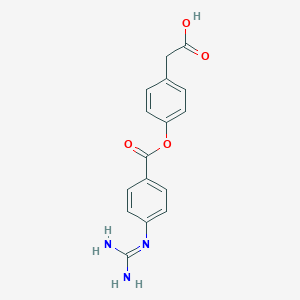

This compound is synthesized through a series of chemical reactions involving guanidine and phenylacetate derivatives. The structural formula can be represented as follows:

This compound features a guanidino group that is crucial for its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It has been shown to inhibit certain proteases and modulate signaling pathways involved in cellular responses.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as a serine protease inhibitor, which can affect processes such as inflammation and cell signaling.

- Receptor Interaction: It may interact with receptors involved in cellular communication, potentially altering their activity and downstream signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Case Studies and Research Findings

- Protease Inhibition Study : A study demonstrated that this compound effectively inhibited serine proteases, leading to a reduction in inflammatory markers in vitro. This suggests its potential use in treating inflammatory diseases.

- Antiviral Activity : Research indicated that the compound could inhibit the replication of SARS-CoV-2 in vitro, offering insights into its potential as an antiviral agent. The mechanism involves interference with viral entry or replication processes.

- Cytotoxicity Assessment : A cytotoxicity assay performed on various cancer cell lines revealed that this compound could induce apoptosis at higher concentrations, making it a candidate for further investigation in cancer therapeutics.

科学研究应用

Scientific Research Applications

-

Protease Inhibition

- Mechanism : 4-(4-Guanidinobenzoyloxy)phenylacetate acts as a reversible covalent inhibitor of serine proteases, including enteropeptidase, which is crucial for protein digestion. The compound forms a covalent adduct with the enzyme's active site, inhibiting its activity.

- Therapeutic Implications : Its inhibitory action suggests potential applications in treating gastrointestinal disorders and conditions requiring modulation of proteolytic activity.

-

Antiviral Properties

- Recent studies indicate that this compound exhibits antiviral activity, particularly against viruses that utilize serine proteases for entry into host cells. This positions it as a candidate for further exploration in the treatment of viral infections, including those caused by coronaviruses such as SARS-CoV-2 .

- Pharmaceutical Development

Case Study 1: Inhibition of Enteropeptidase

A study demonstrated that this compound effectively inhibited enteropeptidase activity in vitro. The results indicated a significant reduction in enzymatic activity at varying concentrations, suggesting its potential utility in managing digestive disorders.

Case Study 2: Antiviral Activity Against SARS-CoV-2

Research published in Cell highlighted the compound's effectiveness against SARS-CoV-2 by inhibiting the TMPRSS2 protease, essential for viral entry into host cells. The study reported that treatment with this compound significantly reduced viral load in cell cultures .

属性

IUPAC Name |

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKGXPFBKPYFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(4-Guanidinobenzoyloxy)phenylacetate exert its primary effect?

A1: this compound, often investigated as its methanesulfonate salt (e.g., FOY-305), acts primarily as a protease inhibitor. [, , ] While it exhibits a broad spectrum of inhibition, it shows notable activity against trypsin, a key digestive enzyme. [, ] This trypsin-inhibiting capacity is central to many of its observed effects, including its potential influence on pancreatic function and tumor growth.

Q2: The research mentions an influence on cholecystokinin-pancreozymin (CCK). Can you elaborate on this relationship?

A2: Studies using isolated rat duodenum models demonstrated that introducing various trypsin inhibitors, including this compound derivatives, into the duodenum led to increased levels of biologically active CCK in the surrounding blood vessels. [] This finding suggests a potential link between trypsin inhibition and CCK release, although the exact mechanism remains unclear.

Q3: Could you explain how this compound might impact tumor growth?

A3: Research using mouse models has explored the potential antitumor effects of this compound methanesulfonate. [, , , ] In studies involving 3-methylcholanthrene-induced carcinomas, both oral and intraperitoneal administration of the compound showed significant inhibition of tumor growth and increased survival times in mice. [, , ] While the precise mechanisms are still under investigation, the inhibition of kinin-forming proteases like trypsin, plasmin, and kallikrein is thought to play a role. []

Q4: Are there any insights into the absorption and distribution of this compound methanesulfonate in the body?

A4: Studies using a rat intestinal loop model showed that this compound methanesulfonate is absorbed most effectively from the rectum, with lower absorption rates observed in various sections of the small intestine. [, ] This difference in absorption is attributed to rapid degradation of the compound by esterase enzymes present in the small intestine. []

Q5: Beyond its potential in cancer research, are there other areas where this compound derivatives have shown promise?

A6: Yes, research suggests that this compound methanesulfonate could be beneficial in treating acute pancreatitis. [] Clinical trials comparing its efficacy to aprotinin (Trasylol) demonstrated promising results, with the compound showing effectiveness and safety profiles comparable to the established treatment. []

Q6: What about the potential for this compound derivatives to inhibit phospholipase A2?

A7: Studies investigating the inhibitory effects of various protease inhibitors, including this compound derivatives, on phospholipase A2 found that a derivative, gabexate mesilate (FOY), exhibited a 50% reduction in enzyme activity at a concentration of 5 x 10-4 mol/L. [] Similarly, camostat (another derivative) achieved the same level of inhibition at a concentration of 10-3 mol/L. [] This finding suggests potential applications for these compounds in conditions where modulating phospholipase A2 activity is desirable.

Q7: Has any research explored using this compound derivatives to enhance the delivery of other therapeutic agents?

A8: Yes, recent research explored using a modified trimethyl chitosan nanoparticle conjugated with a this compound derivative (FOY-251) and a goblet cell-targeting peptide (CSK) for oral insulin delivery. [] The study demonstrated the potential of this approach to improve insulin stability against trypsin degradation, indicating a promising strategy for enhancing oral bioavailability of peptide drugs. []

Q8: What are the next steps in research on this compound and its derivatives?

A8: Future research should focus on:

- Structure-activity relationship studies: Investigating how structural modifications to this compound influence its activity, potency, and selectivity could lead to more effective and targeted therapies. []

- Improving bioavailability and stability: Overcoming limitations like rapid degradation in the digestive tract is key for realizing the full therapeutic potential of these compounds. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。